molecular formula C10H11ClOS B14064573 1-(2-Chloro-5-(methylthio)phenyl)propan-1-one

1-(2-Chloro-5-(methylthio)phenyl)propan-1-one

Cat. No.: B14064573
M. Wt: 214.71 g/mol
InChI Key: RIZONZUSGFRZAE-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11ClOS It is a derivative of propiophenone, featuring a chloro and methylthio substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-(methylthio)phenyl)propan-1-one typically involves the reaction of 2-chloro-5-(methylthio)benzaldehyde with a suitable propanone derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-5-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The chloro and methylthio substituents can influence the compound’s reactivity and binding affinity to biological molecules. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-5-(methylthio)phenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-(2-chloro-5-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C10H11ClOS/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3

InChI Key

RIZONZUSGFRZAE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC)Cl

Origin of Product

United States

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